molecular formula C16H24N2O B2865439 N-(2-(Dimethylamino)ethyl)(phenylcyclopentyl)formamide CAS No. 41057-51-6

N-(2-(Dimethylamino)ethyl)(phenylcyclopentyl)formamide

Cat. No.: B2865439
CAS No.: 41057-51-6
M. Wt: 260.381
InChI Key: IMCRAEDOQOPIQN-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.37 g/mol . This compound is known for its unique structure, which includes a dimethylaminoethyl group, a phenylcyclopentyl group, and a formamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)(phenylcyclopentyl)formamide typically involves the reaction of phenylcyclopentanone with dimethylamine and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods are designed to minimize waste and reduce environmental impact while maximizing the output of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)(phenylcyclopentyl)formamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(Dimethylamino)ethyl)(phenylcyclopentyl)formamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-18(2)13-12-17-15(19)16(10-6-7-11-16)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCRAEDOQOPIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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